3-Ethenylbenzonitrile
CAS No.: 5338-96-5
Cat. No.: VC1966000
Molecular Formula: C9H7N
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5338-96-5 |
---|---|
Molecular Formula | C9H7N |
Molecular Weight | 129.16 g/mol |
IUPAC Name | 3-ethenylbenzonitrile |
Standard InChI | InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2 |
Standard InChI Key | FDIHXBYYQCPWDX-UHFFFAOYSA-N |
SMILES | C=CC1=CC(=CC=C1)C#N |
Canonical SMILES | C=CC1=CC(=CC=C1)C#N |
Introduction
3-Ethenylbenzonitrile: A Comprehensive Overview
3-Ethenylbenzonitrile (CAS 5338-96-5) is a nitrile-containing aromatic compound with a benzene ring substituted by a cyano group (-CN) at the meta position and a vinyl group (CH₂=CH-) at another position. Its structure combines the electronic effects of the nitrile and vinyl groups, making it a versatile intermediate in organic synthesis and materials science. Below is a detailed analysis of its properties, synthesis, applications, and research findings.
Key Physical and Spectral Data
Synthesis Methods
3-Ethenylbenzonitrile is synthesized via methods that form carbon-carbon bonds between aromatic and vinyl groups.
Cross-Coupling Reactions
The Heck reaction is a primary method, involving palladium-catalyzed coupling of aryl halides with vinyl groups. For example, bromobenzonitrile derivatives undergo coupling with ethylene to form the vinyl-substituted product.
Aldehyde-Triazole Coupling
In related syntheses, aldehydes react with 1,2,4-triazole derivatives under basic conditions to form ethenylbenzonitriles. For instance, 4-cyanobenzaldehyde and triazole yield cytotoxic analogs via sodium hydride-mediated coupling .
Applications in Organic Synthesis
3-Ethenylbenzonitrile serves as a precursor for diverse transformations:
Research Findings and Derivatives
Cytotoxic Activity
Derivatives of ethenylbenzonitriles (e.g., 4-[2-aryl-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) exhibit potent anticancer activity. For example:
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Compound 1c (3-chlorophenyl substituent): IC₅₀ values against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .
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Compound 1h (4-methoxyphenyl substituent): High efficacy against T47D breast cancer cells .
Structural Variants
Compound | Substituents | Yield (%) | Application |
---|---|---|---|
4-Bromo-3-ethenylbenzonitrile | Br at position 4 | — | Cross-coupling intermediates |
3-Ethenylphenol | Hydroxyl group at position 3 | 88% | Antioxidant or polymer precursors |
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